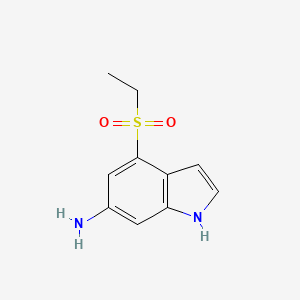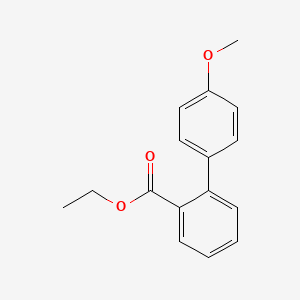
Thiophene-2,5-diyldimethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-2,5-diyldimethanamine is an organic compound with the molecular formula C₆H₁₀N₂S It features a thiophene ring substituted with two aminomethyl groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiophene-2,5-diyldimethanamine can be synthesized through several methods. One common approach involves the reaction of thiophene-2,5-dicarboxaldehyde with ammonia or primary amines under reductive amination conditions. This process typically uses reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and efficient catalysts can enhance the scalability and cost-effectiveness of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Thiophene-2,5-diyldimethanamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form thiophene-2,5-diyldimethanol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Thiophene-2,5-diyldinitro compounds.
Reduction: Thiophene-2,5-diyldimethanol.
Substitution: Thiophene derivatives with various functional groups replacing the amino groups.
Aplicaciones Científicas De Investigación
Chemistry
Thiophene-2,5-diyldimethanamine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials, including conductive polymers and organic semiconductors.
Biology
In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or as ligands in biochemical assays.
Medicine
The compound and its derivatives are explored for their pharmacological properties, including potential antimicrobial and anticancer activities. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility allows for the creation of products with specific properties tailored to various applications.
Mecanismo De Acción
The mechanism by which thiophene-2,5-diyldimethanamine exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of amino groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2,5-dicarboxaldehyde: A precursor in the synthesis of thiophene-2,5-diyldimethanamine.
Thiophene-2,5-diyldimethanol: A reduced form of this compound.
2,5-Diaminothiophene: A compound with similar amino substitutions but different reactivity.
Uniqueness
This compound is unique due to its dual aminomethyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and interaction profiles, such as in the design of functional materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C6H10N2S |
|---|---|
Peso molecular |
142.22 g/mol |
Nombre IUPAC |
[5-(aminomethyl)thiophen-2-yl]methanamine |
InChI |
InChI=1S/C6H10N2S/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4,7-8H2 |
Clave InChI |
WDCMUMFZOCYWQD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)CN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B12109395.png)



![3-(3-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B12109419.png)
![1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B12109420.png)


![2-[(3,14-Dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12109428.png)


